2,4-Di-tert-butyl-6-(trimethylgermyl)phenol
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Overview
Description
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a trimethylgermyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(trimethylgermyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trimethylgermyl group can be introduced through a subsequent reaction with trimethylgermyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl and trimethylgermyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative damage.
Industry: It is used as an additive in polymers and plastics to enhance their stability and durability.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-(trimethylgermyl)phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but lacks the trimethylgermyl group.
2,6-Di-tert-butylphenol: Another related compound with two tert-butyl groups but different substitution patterns.
Butylated hydroxytoluene (BHT): A well-known antioxidant with similar phenolic structure but different substituents.
Uniqueness
This structural feature differentiates it from other similar compounds and enhances its utility in specific research and industrial contexts .
Properties
CAS No. |
54863-82-0 |
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Molecular Formula |
C17H30GeO |
Molecular Weight |
323.0 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-trimethylgermylphenol |
InChI |
InChI=1S/C17H30GeO/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 |
InChI Key |
PUBBKNCFGUDSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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